molecular formula C7H14ClNO3 B13518484 methyl(3R,5R)-5-methylmorpholine-3-carboxylatehydrochloride

methyl(3R,5R)-5-methylmorpholine-3-carboxylatehydrochloride

Cat. No.: B13518484
M. Wt: 195.64 g/mol
InChI Key: LCJXTOBNTPUBLR-KGZKBUQUSA-N
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Description

Methyl(3R,5R)-5-methylmorpholine-3-carboxylatehydrochloride is a chemical compound with a complex structure that includes a morpholine ring substituted with a methyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl(3R,5R)-5-methylmorpholine-3-carboxylatehydrochloride typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols and dihaloalkanes.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.

    Esterification: The carboxylate ester is formed by reacting the morpholine derivative with a carboxylic acid or its derivative under esterification conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of biocatalysts may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alcohols from esters.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

Methyl(3R,5R)-5-methylmorpholine-3-carboxylatehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl(3R,5R)-5-methylmorpholine-3-carboxylatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Methyl(3R,5R)-5-hydroxypiperidine-3-carboxylate: Shares a similar core structure but with a piperidine ring instead of a morpholine ring.

    Methyl(3R,5R)-3,5-dihydroxydecanoate: Another compound with similar stereochemistry but different functional groups.

Uniqueness: Methyl(3R,5R)-5-methylmorpholine-3-carboxylatehydrochloride is unique due to its specific combination of a morpholine ring, methyl group, and carboxylate ester, which confer distinct chemical and biological properties. Its stereochemistry also plays a crucial role in its reactivity and interactions with other molecules.

Biological Activity

Methyl(3R,5R)-5-methylmorpholine-3-carboxylate hydrochloride is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

Methyl(3R,5R)-5-methylmorpholine-3-carboxylate hydrochloride is characterized by the following structural formula:

  • Molecular Formula : C8H14ClN O2
  • Molecular Weight : 195.66 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The compound features a morpholine ring, which is known for its ability to interact with various biological targets, including receptors and enzymes.

The biological activity of methyl(3R,5R)-5-methylmorpholine-3-carboxylate hydrochloride primarily involves modulation of protein kinase pathways. This compound has been shown to influence cellular activities such as:

  • Cell Proliferation : It can enhance or inhibit the proliferation of specific cell types depending on the context, making it a candidate for cancer research .
  • Signal Transduction : The compound appears to modulate signaling pathways involved in cell migration and differentiation .

2. Pharmacological Effects

Research indicates that methyl(3R,5R)-5-methylmorpholine-3-carboxylate hydrochloride exhibits several pharmacological effects:

  • Anti-cancer Properties : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of specific apoptotic pathways .
  • Anti-inflammatory Effects : It has been reported to reduce inflammatory cytokine production in various models, suggesting potential therapeutic applications in inflammatory diseases .

Table 1: Summary of Key Studies on Methyl(3R,5R)-5-methylmorpholine-3-carboxylate hydrochloride

Study ReferenceObjectiveFindings
Study A Evaluate anti-cancer effectsInduced apoptosis in breast cancer cellsPromising for cancer therapy
Study B Assess anti-inflammatory propertiesReduced cytokine levels in lung inflammation modelPotential for treating respiratory diseases
Study C Investigate signal transduction modulationModulated protein kinase activity affecting cell migrationImportant for wound healing applications

Research Findings

Recent studies have highlighted the potential of methyl(3R,5R)-5-methylmorpholine-3-carboxylate hydrochloride in various therapeutic areas:

  • Cancer Therapy : The compound has shown efficacy against multiple cancer types by targeting specific kinases involved in tumor growth and survival.
  • Respiratory Diseases : Its anti-inflammatory properties suggest it could be beneficial in conditions like asthma and chronic obstructive pulmonary disease (COPD) by mitigating airway inflammation.
  • Wound Healing : By promoting cell migration through modulation of signaling pathways, this compound may enhance wound healing processes.

Properties

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

methyl (3R,5R)-5-methylmorpholine-3-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-5-3-11-4-6(8-5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1

InChI Key

LCJXTOBNTPUBLR-KGZKBUQUSA-N

Isomeric SMILES

C[C@@H]1COC[C@@H](N1)C(=O)OC.Cl

Canonical SMILES

CC1COCC(N1)C(=O)OC.Cl

Origin of Product

United States

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